molecular formula C20H26N2O2 B092912 Methyldiethylaminoethoxybenzanilide CAS No. 17822-74-1

Methyldiethylaminoethoxybenzanilide

Cat. No.: B092912
CAS No.: 17822-74-1
M. Wt: 326.4 g/mol
InChI Key: MUZXRBSINZLKEF-UHFFFAOYSA-N
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Description

Methyldiethylaminoethoxybenzanilide is a benzanilide derivative characterized by a benzamide backbone substituted with methyl, diethylamino, and ethoxy functional groups. The diethylaminoethoxy moiety likely enhances lipophilicity, influencing membrane permeability and bioavailability, while the methyl group may contribute to steric effects or metabolic stability .

Properties

CAS No.

17822-74-1

Molecular Formula

C20H26N2O2

Molecular Weight

326.4 g/mol

IUPAC Name

2-[2-(diethylamino)ethoxy]-3-methyl-N-phenylbenzamide

InChI

InChI=1S/C20H26N2O2/c1-4-22(5-2)14-15-24-19-16(3)10-9-13-18(19)20(23)21-17-11-7-6-8-12-17/h6-13H,4-5,14-15H2,1-3H3,(H,21,23)

InChI Key

MUZXRBSINZLKEF-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC1=C(C=CC=C1C(=O)NC2=CC=CC=C2)C

Canonical SMILES

CCN(CC)CCOC1=C(C=CC=C1C(=O)NC2=CC=CC=C2)C

Other CAS No.

17822-74-1

Synonyms

2-[2-(Diethylamino)ethoxy]-3-methyl-N-phenylbenzamide

Origin of Product

United States

Comparison with Similar Compounds

Structural Analog: N-(2-Aminoethyl)-4-[2-(Dimethylamino)ethoxy]-2-Methoxybenzamide

Key Differences :

  • Substituents: Dimethylaminoethoxy vs. diethylaminoethoxy; additional methoxy and aminoethyl groups.
  • The aminoethyl side chain may introduce hydrogen-bonding capabilities, affecting solubility .

Herbicidal Benzanilides: Etobenzanid and Diflufenican

  • Etobenzanid : Features a 2,3-dichlorophenyl group and ethoxymethoxy substituent. Chlorine atoms enhance pesticidal activity by increasing electrophilicity and target binding. The ethoxymethoxy group may improve soil persistence .
  • Diflufenican: Contains a trifluoromethylphenoxy group, contributing to strong herbicidal activity via inhibition of carotenoid biosynthesis. The fluorinated group enhances resistance to metabolic degradation compared to non-halogenated analogs .
Compound Substituents Application Key Properties
Methyldiethylaminoethoxybenzanilide Diethylaminoethoxy, methyl Research (hypothetical) High lipophilicity, potential CNS activity
Etobenzanid 2,3-Dichlorophenyl, ethoxymethoxy Herbicide Chlorine enhances pesticidal activity
Diflufenican Trifluoromethylphenoxy, difluorophenyl Herbicide Fluorine improves metabolic stability

Ester-Based Analog: Methyl 4-Acetamido-2-Hydroxybenzoate

  • Structural Contrast: Replaces the diethylaminoethoxy group with a hydroxy and acetamido moiety. The hydroxy group increases aqueous solubility, while the methyl ester enhances hydrolytic stability compared to free acids .

Toxicity Considerations: 4-Dimethylaminoazobenzene

  • Dimethylaminoazobenzene is a known carcinogen, underscoring that substituent choice (e.g., diethylamino vs. dimethylamino) critically affects toxicity profiles .

Research Findings and Implications

  • Metabolic Stability : Ethoxy groups (common in etobenzanid and the target compound) may slow oxidative metabolism compared to methoxy or hydroxy substituents .
  • Toxicity: Diethylamino groups could reduce acute toxicity compared to dimethylamino derivatives (as seen in azo compounds), but chronic effects require further study .

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